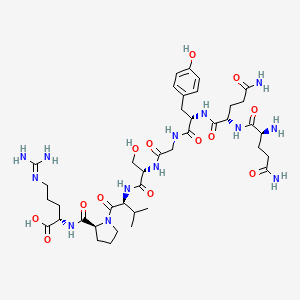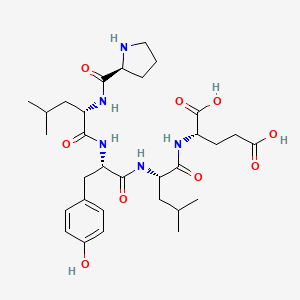
C26H25N7O2S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-(5-{[3-(1-cyano-1-methylethyl)benzene]amido}-2-methylphenyl)-2-(methylamino)thieno[2,3-b]pyrazine-6-carboxamide involves multiple steps. One common method involves the reaction of 5-chloro-6-methoxycarbonyl uracil with various reagents to form intermediates, which are then further reacted to produce the final compound . The reaction conditions typically involve mild temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize by-products. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly involving the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and structure .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance .
Mécanisme D'action
The mechanism of action of 7-amino-N-(5-{[3-(1-cyano-1-methylethyl)benzene]amido}-2-methylphenyl)-2-(methylamino)thieno[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 7-amino-N-(5-{[3-(1-cyano-1-methylethyl)benzene]amido}-2-methylphenyl)-2-(methylamino)thieno[2,3-b]pyrazine-6-carboxamide include:
Quinine: An alkaloid with antimalarial properties.
Benzonatate: A non-narcotic oral antitussive drug.
Bupropion: A norepinephrine/dopamine-reuptake inhibitor.
Uniqueness
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets that are not possible with other similar compounds. This makes it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C26H25N7O2S |
|---|---|
Poids moléculaire |
499.6 g/mol |
Nom IUPAC |
N-[1-ethyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C26H25N7O2S/c1-4-32-22-10-9-18(13-21(22)30-23(32)15-36-26-27-12-11-16(2)28-26)29-24(34)14-33-25(35)20-8-6-5-7-19(20)17(3)31-33/h5-13H,4,14-15H2,1-3H3,(H,29,34) |
Clé InChI |
UWQDJHRLYARTST-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C)N=C1CSC5=NC=CC(=N5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate](/img/structure/B12621163.png)
![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 4-bromo-1-(phenylsulfonyl)-](/img/structure/B12621170.png)





![5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621200.png)
![[4-[(1S,11R,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12621205.png)
![(2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B12621206.png)
![{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B12621225.png)

